![molecular formula C16H12N4O5S2 B1614553 Salazosulfathiazole CAS No. 515-58-2](/img/structure/B1614553.png)
Salazosulfathiazole
Overview
Description
Salazosulfathiazole, also known as sulfasalazine, is a sulfonamide derivative that is commonly used as an antibiotic and anti-inflammatory agent. It is a prodrug that is metabolized in the colon to form two active compounds, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been used for the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other autoimmune disorders.
Scientific Research Applications
1. Rheumatoid Arthritis Management
- Salazosulfathiazole, a well-established disease-modifying antirheumatic drug (DMARD), is used in treating rheumatoid arthritis. Clinical trials show significant benefits in various disease activity measures. It is considered among the more efficacious traditional DMARDs and is well-tolerated in most patients (Plosker & Croom, 2005).
2. Ulcerative Colitis Treatment
- Salazosulfathiazole has been extensively used in treating ulcerative colitis, with many patients showing improvement. Controlled trials indicate its effectiveness, although slower than some other treatments like prednisone (Dick et al., 1964).
3. Experimental Pharmacokinetics
- Salazo derivatives of sulfanilamides, including salazosulfapyrizine (sulfasalazine), have been used in nonspecific ulcerous colitis therapy. Research has been conducted on the pharmacokinetics of salazosulfanilamides to understand their therapeutic effects (Beletskaya et al., 1988).
4. Percutaneous Absorption Studies
- In-vitro skin penetration studies of drugs like salazosulfathiazole are crucial for understanding their absorption properties. Comparative studies involving human and animal skin models are conducted to evaluate the penetration properties of various drugs (Schmook et al., 2001).
properties
IUPAC Name |
2-hydroxy-5-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c21-14-6-3-11(9-13(14)15(22)23)19-18-10-1-4-12(5-2-10)27(24,25)20-16-17-7-8-26-16/h1-9,21H,(H,17,20)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESOWBQMOCAPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)NC3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023694, DTXSID70862091 | |
Record name | 5-(p-(2-Thiazolylsulfamoyl)phenylazo)salicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo-3-(2-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salazosulfathiazole | |
CAS RN |
515-58-2 | |
Record name | Salazosulfathiazole [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salazosulfathiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(p-(2-Thiazolylsulfamoyl)phenylazo)salicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALAZOSULFATHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PE10F2EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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